molecular formula C9H5F2NO B13602705 3-(2,2-Difluoroacetyl)benzonitrile

3-(2,2-Difluoroacetyl)benzonitrile

Cat. No.: B13602705
M. Wt: 181.14 g/mol
InChI Key: NAYLCVMEKRWIQW-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoroacetyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroacetyl)benzonitrile typically involves the reaction of 3-cyanobenzaldehyde with difluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroacetyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroacetyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroacetyl)benzaldehyde
  • 3-(2,2-Difluoroacetyl)benzoic acid
  • 3-(2,2-Difluoroacetyl)benzylamine

Uniqueness

3-(2,2-Difluoroacetyl)benzonitrile is unique due to the presence of both a nitrile and a difluoroacetyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)benzonitrile

InChI

InChI=1S/C9H5F2NO/c10-9(11)8(13)7-3-1-2-6(4-7)5-12/h1-4,9H

InChI Key

NAYLCVMEKRWIQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(F)F)C#N

Origin of Product

United States

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